5-Heptyl-1,3,4-thiadiazol-2-amine

Description

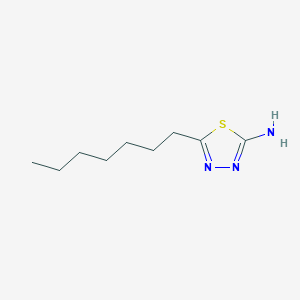

Structure

3D Structure

Properties

IUPAC Name |

5-heptyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGBKQFAWIRSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Academic Significance of 5 Heptyl 1,3,4 Thiadiazol 2 Amine in Heterocyclic Chemistry

The study of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, is a cornerstone of medicinal chemistry. Among these, 5-Heptyl-1,3,4-thiadiazol-2-amine has emerged as a molecule of interest due to its specific structural features and potential applications.

Advanced Spectroscopic and Analytical Characterization of 5 Heptyl 1,3,4 Thiadiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 5-Heptyl-1,3,4-thiadiazol-2-amine is anticipated to display distinct signals corresponding to the protons of the heptyl chain and the amine group attached to the thiadiazole ring. The protons of the primary amine (-NH₂) on the heterocyclic ring are expected to appear as a broad singlet. researchgate.netnih.gov The chemical shifts for the heptyl group protons are influenced by their proximity to the thiadiazole ring. inflibnet.ac.in

The methylene (B1212753) group (α-CH₂) directly attached to the ring is deshielded and would likely appear as a triplet. The terminal methyl group (ω-CH₃) of the heptyl chain would also present as a triplet at a higher field (more shielded). The remaining five methylene groups in the chain would form a complex series of overlapping multiplets in the intermediate region of the spectrum. inflibnet.ac.in

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -NH₂ (Ring) | 7.3 - 7.5 | Broad Singlet |

| α-CH₂ | 2.8 - 3.0 | Triplet |

| β, γ, δ, ε, ζ-CH₂ | 1.2 - 1.8 | Multiplet |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, nine distinct signals are expected, corresponding to the seven carbons of the heptyl chain and the two carbons of the thiadiazole ring.

The two carbons within the 1,3,4-thiadiazole (B1197879) ring are significantly deshielded and appear at low field. The C2 carbon, bonded to the electron-withdrawing amino group, is expected to resonate at approximately 167-169 ppm, while the C5 carbon, attached to the heptyl group, would likely appear in the 155-158 ppm range. growingscience.comdergipark.org.tr The carbons of the heptyl chain will appear at higher fields, with the terminal methyl carbon being the most shielded. compoundchem.comlibretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Ring, C-NH₂) | 167 - 169 |

| C5 (Ring, C-Heptyl) | 155 - 158 |

| α-C (Heptyl) | 30 - 33 |

| β, γ, δ, ε-C (Heptyl) | 22 - 32 |

| ζ-C (Heptyl) | 22 - 23 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

The spectrum of this compound would show characteristic absorption bands. The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations in the range of 3100-3400 cm⁻¹. nih.gov The aliphatic C-H bonds of the heptyl chain will produce strong stretching bands between 2850 and 3000 cm⁻¹. jmchemsci.com The C=N stretching vibration, characteristic of the thiadiazole ring, is expected to appear as a strong, sharp band around 1600-1630 cm⁻¹. nih.govgrowingscience.com Additionally, a band corresponding to the C-S-C stretch within the ring is anticipated in the 800-850 cm⁻¹ region. growingscience.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Primary Amine | 3100 - 3400 |

| C-H Stretching | Aliphatic (Heptyl) | 2850 - 3000 |

| C=N Stretching | Thiadiazole Ring | 1600 - 1630 |

| N-H Bending | Primary Amine | ~1600 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₇N₃S), the monoisotopic mass is 199.1143 Da.

The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to this mass. A key fragmentation pathway for aliphatic amines involves alpha-cleavage, where the bond adjacent to the heteroatom breaks. miamioh.edu For alkyl-substituted thiadiazoles, fragmentation often involves cleavage of the alkyl chain. libretexts.org Therefore, prominent peaks corresponding to the loss of alkyl fragments from the heptyl chain are expected, providing further structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₁₇N₃S]⁺ | 199.11 | Molecular Ion |

| [M - C₂H₅]⁺ | [C₇H₁₂N₃S]⁺ | 170.08 | Loss of ethyl radical |

| [M - C₃H₇]⁺ | [C₆H₁₀N₃S]⁺ | 156.06 | Loss of propyl radical |

| [M - C₄H₉]⁺ | [C₅H₈N₃S]⁺ | 142.05 | Loss of butyl radical |

| [M - C₅H₁₁]⁺ | [C₄H₆N₃S]⁺ | 128.03 | Loss of pentyl radical |

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis determines the mass percentages of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This technique is crucial for verifying the empirical and molecular formula. The theoretical elemental composition is calculated from the molecular formula, C₉H₁₇N₃S. Experimental values that closely match the theoretical percentages provide strong evidence for the compound's purity and stoichiometric identity. dergipark.org.tr

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molecular Formula: C₉H₁₇N₃S | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 54.23 |

| Hydrogen | H | 1.008 | 17 | 8.60 |

| Nitrogen | N | 14.007 | 3 | 21.08 |

| Sulfur | S | 32.06 | 1 | 16.09 |

| Total | | | Molecular Weight: 199.34 | 100.00 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. mdpi.com For a compound like this compound, a silica (B1680970) gel plate can be used as the stationary phase with a solvent system such as a chloroform/ethanol mixture. mdpi.com A pure compound should appear as a single spot on the developed plate, and its retention factor (Rƒ) can be calculated.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity determination and quantification of a compound. nih.gov A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffered aqueous solution, would be suitable for analyzing this compound. The purity is determined by the area of the peak corresponding to the compound, which should ideally be greater than 95% for a pure sample, and is characterized by a specific retention time under defined conditions. nih.govresearchgate.net

Investigations into the Biological Activities and Molecular Mechanisms of 5 Heptyl 1,3,4 Thiadiazol 2 Amine and Its Analogues

In Vitro Anticancer Activity of 5-Alkyl-1,3,4-thiadiazol-2-amines

The 2-amino-1,3,4-thiadiazole (B1665364) structure has been identified as a promising scaffold for the development of anticancer agents. nih.gov These compounds are noted for their ability to cross cellular membranes and interact with biological targets due to their mesoionic nature and high aromaticity, which also confers significant in vivo stability. nih.gov The anticancer effects are often enhanced when an aromatic or alkyl group is present at the 5th position of the thiadiazole core. nih.gov

Cellular Inhibition Assays and Dose-Response Relationships

Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have been evaluated for their cytotoxic activity against various human cancer cell lines. The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives linked to substituted piperazines showed a wide range of anticancer activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values ranging from 2.34 to 91.00 µg/mL. mdpi.com Specifically, compounds featuring an o-ethoxyphenyl piperazine (B1678402) (4e) or a benzyl (B1604629) piperidine (B6355638) (4i) moiety demonstrated the highest activity. mdpi.comnih.gov Another study on 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) reported potent anti-proliferative effects against LoVo (colon cancer) and MCF-7 cell lines, with IC₅₀ values of 2.44 µM and 23.29 µM, respectively, after 48 hours of incubation. nih.gov

Below is a table summarizing the cytotoxic activity of selected 1,3,4-thiadiazole (B1197879) derivatives.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4e (N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide) | MCF-7 | 2.34 (µg/mL) | mdpi.com |

| 4e | HepG2 | 3.13 (µg/mL) | mdpi.com |

| 4i (2-(4-Benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide) | MCF-7 | 3.21 (µg/mL) | mdpi.com |

| 4i | HepG2 | 4.11 (µg/mL) | mdpi.com |

| 2g (5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | LoVo | 2.44 | nih.gov |

| 2g | MCF-7 | 23.29 | nih.gov |

| 20b (structure not specified) | A-549 (Lung) | 4.37 | dovepress.com |

| 20b | HepG2 | 8.03 | dovepress.com |

Elucidation of Potential Cellular Targets and Pathways

Research into the mechanisms of action of 1,3,4-thiadiazole-2-amine derivatives suggests they can influence multiple cellular pathways to exert their anticancer effects. nih.gov One of the key findings is their ability to induce apoptosis, or programmed cell death. For example, treatment of HepG2 and MCF-7 cells with highly active 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives led to a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels, which are key indicators of apoptosis. mdpi.comnih.gov

Furthermore, these compounds have been observed to cause cell cycle arrest. Treatment with compounds 4e and 4i induced cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively, thereby inhibiting cancer cell proliferation. mdpi.comnih.gov

Several specific molecular targets for 1,3,4-thiadiazole derivatives have been proposed, including:

Inosine monophosphate dehydrogenase (IMPDH) nih.gov

Focal adhesion kinase (FAK) nih.gov

Topoisomerase II nih.gov

Glutaminase nih.gov

Histone deacetylase nih.gov

Abl kinase nih.gov

Human epidermal growth factor receptor (EGFR) nih.gov

Carbonic Anhydrases (CAs) nih.gov

Molecular docking studies have also been employed to understand the interactions between these compounds and their protein targets, supporting the findings from cellular assays. nih.gov

Antioxidant Potential and Radical Scavenging Mechanisms of 5-Alkyl-1,3,4-thiadiazol-2-amines

A number of 5-alkyl-1,3,4-thiadiazol-2-amine derivatives have demonstrated notable antioxidant properties. This activity is crucial as oxidative stress from free radicals is implicated in numerous diseases.

Diphenylpicrylhydrazyl (DPPH) Radical Scavenging Studies

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of compounds. nih.gov In this test, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov

Several studies have reported the DPPH scavenging activity of 1,3,4-thiadiazole derivatives. For instance, a series of novel 5-[(2-(substitutedphenyl)-1H-benzimidazol-1-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amines were synthesized and showed good scavenging of the DPPH radical, with some compounds exhibiting lower IC₅₀ values than the standard antioxidant Butylated hydroxytoluene (BHT). capes.gov.br Another study found that a thiazolidinone derivative of 1,3,4-thiadiazole (compound 4) showed a DPPH scavenging activity of 33.98%. nih.gov In a separate investigation, derivative D-16 (2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one) was identified as a potent antioxidant with an IC₅₀ of 22.3 µM, significantly better than the reference, ascorbic acid (IC₅₀ = 111.6 µM). mdpi.com

| Compound/Derivative | DPPH Scavenging Activity (% or IC₅₀) | Standard | Reference |

| 1-methyl-4-(2-(2-phenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazide (16a) | IC₅₀ = 26 µM | BHT (IC₅₀ = 54 µM) | capes.gov.br |

| Thiazolidinone derivative (4) | 33.98% scavenging | Vitamin C (94.35%) | nih.gov |

| Thiazolidinone derivative (2) | 18.73% scavenging | Vitamin C (94.35%) | nih.gov |

| Thiazolidinone derivative (1) | 15.62% scavenging | Vitamin C (94.35%) | nih.gov |

| D-16 (2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one) | IC₅₀ = 22.3 µM | Ascorbic Acid (IC₅₀ = 111.6 µM) | mdpi.com |

Other In Vitro Antioxidant Assessment Methodologies

Beyond the DPPH assay, other methods have been used to confirm the antioxidant potential of 5-alkyl-1,3,4-thiadiazol-2-amines.

Ferric Reducing Antioxidant Power (FRAP): This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Thiobarbituric Acid Reactive Substances (TBARS): This method assesses the extent of lipid peroxidation, with a reduction in TBARS indicating antioxidant activity. In one study, several thiazolidinone derivatives showed significant inhibition of lipid peroxidation, with compound 1 (62.11%) and compound 5 (66.71%) performing on par with or better than Vitamin C (62.32%). nih.gov

ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: This assay is another method to measure the radical scavenging capacity of compounds. It has been used alongside DPPH to evaluate novel 5-substituted-1,3,4-thiadiazole-2-thiols, where several compounds showed very high antioxidant activities. researchgate.net

Antimicrobial Efficacy of 5-Alkyl-1,3,4-thiadiazol-2-amines

The 1,3,4-thiadiazole nucleus is a key structural component in many compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Derivatives of 5-alkyl-1,3,4-thiadiazol-2-amine have been tested against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

In one study, novel 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives were synthesized and screened for antibacterial activity. nih.gov Compounds 4c and 8c from this series were found to be particularly effective against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, showing activity comparable to the standard antibiotic ciprofloxacin. nih.gov Another study synthesized a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines and found that compounds with fluoro and chloro substituents displayed good inhibitory effects against S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20-28 µg/mL. nih.govrasayanjournal.co.in

The table below presents the antimicrobial activity of selected 1,3,4-thiadiazole derivatives.

| Compound | Bacterial Strain | Activity (Zone of Inhibition / MIC) | Standard | Reference |

| 8c | S. aureus | 33.26 ± 4.73 mm | Ciprofloxacin | nih.gov |

| 8c | Bacillus subtilis | 36.44 ± 4.05 mm | Ciprofloxacin | nih.gov |

| 4c | S. aureus | Significant | Ciprofloxacin | nih.gov |

| 4c | Bacillus subtilis | Significant | Ciprofloxacin | nih.gov |

| Fluorinated derivative (8a) | S. aureus, B. subtilis | MIC = 20-28 µg/mL | Ciprofloxacin (MIC = 18-20 µg/mL) | nih.gov |

| Chlorinated derivative (8b) | S. aureus, B. subtilis | MIC = 20-28 µg/mL | Ciprofloxacin (MIC = 18-20 µg/mL) | nih.gov |

These findings highlight that 5-alkyl-1,3,4-thiadiazol-2-amines and their derivatives are a versatile class of compounds with significant potential for development as new therapeutic agents.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The nature and position of the substituent on the thiadiazole ring play a critical role in determining the potency and spectrum of this activity.

Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine analogues have shown significant inhibitory effects. rsc.org For instance, compounds featuring halogenated phenyl rings, such as those with chloro and fluoro substituents, exhibit good antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. rsc.orgacs.org The minimum inhibitory concentration (MIC) for these compounds has been recorded in the range of 20–28 µg/mL, which is comparable to the standard antibiotic ciprofloxacin. rsc.org In contrast, their activity against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa is often more moderate. rsc.org

Other research into novel 5-aryl-2-amino-1,3,4-thiadiazole derivatives has confirmed their potential, with certain compounds showing good activity against Staphylococcus aureus, Enterococcus faecalis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). koreascience.kr Similarly, the introduction of a 5-nitroheteroaryl group at the C5 position of the thiadiazole ring has been shown to yield compounds with strong antibacterial effects, primarily against Gram-positive bacteria. wisdomlib.org The antimicrobial activity is often dependent on the specific substituent attached to the thiadiazole nucleus. nih.gov

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Analogues

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Observed Activity / MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | E. coli, P. aeruginosa | Good activity against Gram-positive (MIC: 20-28); Moderate against Gram-negative. | rsc.orgacs.org |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | E. coli, P. aeruginosa | Good activity against Gram-positive (MIC: 20-28); Moderate against Gram-negative. | rsc.orgacs.org |

| Novel 5-aryl-2-amino derivatives | S. aureus, E. faecalis | E. coli, K. pneumoniae | Good activity reported against tested strains. | koreascience.kr |

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazoles | Various strains | Various strains | Strong effects observed, particularly against Gram-positive bacteria. | wisdomlib.org |

Antifungal Activity against Fungal Pathogens

In addition to antibacterial properties, 1,3,4-thiadiazole analogues have been investigated for their efficacy against fungal pathogens. The structural modifications that influence antibacterial action also affect antifungal potential, though sometimes in different ways.

For the 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine series, it was found that analogues bearing oxygenated substituents, such as methoxy (B1213986) groups, on the phenyl ring displayed significant activity against the fungal pathogens Aspergillus niger and Candida albicans. rsc.org The MIC values for these compounds were in the range of 32–42 µg/mL. rsc.org This suggests that while halogenation of the phenyl ring enhances antibacterial activity, the presence of oxygenated groups tends to impart stronger antifungal properties. rsc.org Some studies have reported that while many synthesized compounds show moderate antifungal activity, they are often comparable to standard antifungal drugs. acs.orgresearchgate.net

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Analogues

| Compound Type | Fungal Pathogen | Observed Activity / MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger, Candida albicans | Significant activity (MIC: 32-42). | rsc.orgacs.org |

| 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger, Candida albicans | Significant activity (MIC: 32-42). | rsc.orgacs.org |

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which 1,3,4-thiadiazole derivatives exert their antimicrobial effects are multifaceted and not fully elucidated. However, research points to several key structural features and potential modes of action. The biological activity of thiadiazoles is often attributed to the strong aromaticity of the ring system, which confers high in vivo stability. nih.gov

One proposed mechanism relates to the lipophilicity imparted by the sulfur atom in the heterocyclic ring. nih.gov This property can enhance the molecule's ability to permeate the lipid-rich cell membranes of microorganisms, facilitating its entry into the cell. Once inside, the electron-deficient nature of the thiadiazole ring may allow it to interact with and disrupt various essential biomolecules and cellular processes. researchgate.net Some studies have suggested that these compounds may function by inhibiting critical enzymes necessary for microbial survival. For example, a potential mode of action could involve the inhibition of enzymes like DNA gyrase, which is essential for bacterial DNA replication. mdpi.com Furthermore, investigations into the interaction of some 1,3,4-thiadiazole derivatives with calf thymus-DNA (CT-DNA) suggest that direct binding to genetic material could be another mechanism, interfering with replication and transcription. rsc.org

Corrosion Inhibition Properties of 5-Alkyl-1,3,4-thiadiazol-2-amines on Metal Surfaces

Beyond their biomedical potential, 2-amino-5-alkyl-1,3,4-thiadiazoles have been identified as effective corrosion inhibitors for metals, particularly for steel in acidic environments. nih.govsci-hub.se These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Electrochemical Studies of Inhibition Efficiency (e.g., EIS, Potentiodynamic Polarization)

Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are standard methods for evaluating the effectiveness of corrosion inhibitors. sci-hub.se Studies on a series of 2-amino-5-alkyl-1,3,4-thiadiazoles, including the heptyl derivative, have used EIS to measure their inhibition efficiency (IE%) on steel in a 1 M sulfuric acid (H₂SO₄) solution. nih.govsci-hub.se

The results from these studies demonstrate that the inhibition efficiency is highly dependent on the concentration of the inhibitor. For 5-heptyl-1,3,4-thiadiazol-2-amine, as with its analogues, the IE% increases with higher concentrations, eventually reaching a plateau. This indicates that a sufficient number of inhibitor molecules are needed to form a complete protective layer on the steel surface. sci-hub.se

Adsorption Behavior and Surface Interaction Models (e.g., Langmuir Isotherm)

The protective action of 2-amino-5-alkyl-1,3,4-thiadiazoles is achieved through their adsorption onto the metal surface. The nature of this adsorption can be described by various isotherm models. Research has shown that the adsorption of these thiadiazole derivatives on a steel surface is well-described by the Langmuir adsorption isotherm. nih.govsci-hub.se The Langmuir model assumes that the inhibitor forms a monolayer on the metal surface and that there are a fixed number of adsorption sites, with no interaction between the adsorbed molecules. The fit to this model suggests that the inhibition mechanism involves the simple blockage of active sites on the steel surface by the inhibitor molecules. sci-hub.se

Influence of Alkyl Chain Length on Inhibition Performance

A key finding in the study of 2-amino-5-alkyl-1,3,4-thiadiazoles as corrosion inhibitors is the significant role played by the length of the alkyl chain at the C5 position. nih.govsci-hub.se A systematic investigation of compounds with alkyl chains of varying lengths (ethyl, propyl, pentyl, heptyl, undecyl, and tridecyl) revealed a clear trend in inhibition performance. sci-hub.se

It was observed that as the length of the alkyl chain increases, the inhibition efficiency also increases. This is attributed to the larger surface area covered by molecules with longer hydrocarbon chains. The longer chains provide a more effective barrier, further shielding the metal surface from the corrosive medium. Therefore, the heptyl derivative is a more effective inhibitor than the ethyl or propyl derivatives, while the undecyl and tridecyl derivatives show even greater efficiency. sci-hub.se This demonstrates that the molecular structure, specifically the size of the nonpolar alkyl group, is a critical determinant of the compound's performance as a corrosion inhibitor.

Emerging Research Directions and Potential Applications of 5 Heptyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Role as Chemical Intermediates in the Synthesis of Complex Molecules

The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a valuable building block in organic synthesis. dovepress.com The amino group can be readily derivatized to introduce a wide array of functional groups, allowing for the construction of more complex molecular architectures.

Key Reactions and Synthetic Utility:

Acylation and Sulfonylation: The amino group of 5-substituted-2-amino-1,3,4-thiadiazoles can be acylated or sulfonylated to form amides and sulfonamides, respectively. These reactions are fundamental in medicinal chemistry for creating derivatives with improved biological activity.

Schiff Base Formation: Condensation of the amino group with various aldehydes and ketones yields Schiff bases (imines). These compounds are not only important for their biological activities but also serve as intermediates for the synthesis of other heterocyclic systems.

Diazotization: The amino group can be diazotized and subsequently replaced with other functional groups, further expanding the synthetic utility of the thiadiazole core.

The heptyl group in 5-Heptyl-1,3,4-thiadiazol-2-amine would increase the lipophilicity of the resulting complex molecules. This property is particularly important in the synthesis of compounds intended for biological applications, as it can enhance membrane permeability.

Table 1: Potential Synthetic Transformations of this compound

| Reactant | Product Type | Potential Application of Product |

| Acyl Halide/Anhydride | N-acylated thiadiazole | Biologically active compounds |

| Sulfonyl Chloride | N-sulfonylated thiadiazole | Antimicrobial agents |

| Aldehyde/Ketone | Schiff base | Intermediate for further synthesis |

| Nitrous Acid | Diazonium salt | Versatile intermediate for various functional groups |

Potential in Material Science Beyond Corrosion Inhibition

While 1,3,4-thiadiazole (B1197879) derivatives are well-known as corrosion inhibitors, their applications in material science are expanding. jmchemsci.com The unique electronic properties of the thiadiazole ring, combined with the potential for functionalization, make them attractive for the development of novel materials.

The long alkyl chain of this compound can influence the self-assembly and organizational properties of materials. This could be leveraged in the following areas:

Organic Semiconductors: The π-conjugated thiadiazole ring can participate in charge transport. The heptyl group could enhance solubility in organic solvents, facilitating processing and film formation for electronic devices.

Luminescent Materials: Functionalized 1,3,4-thiadiazoles can exhibit fluorescence. The heptyl group could be modified to tune the solid-state packing and, consequently, the emission properties.

Liquid Crystals: The rod-like shape of molecules containing the thiadiazole core, combined with a flexible alkyl chain like heptyl, are features often found in liquid crystalline materials.

Advanced Drug Design Strategies Incorporating Thiadiazole Scaffolds

The 1,3,4-thiadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds with a wide range of therapeutic effects. dovepress.com These include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. dovepress.com

The lipophilic heptyl group in this compound can significantly impact its pharmacokinetic profile. This is a key consideration in modern drug design, where optimizing absorption, distribution, metabolism, and excretion (ADME) properties is crucial.

Potential Therapeutic Targets and Strategies:

Antimicrobial Agents: The increased lipophilicity due to the heptyl chain may enhance the ability of the compound to penetrate bacterial cell membranes, potentially leading to improved antibacterial or antifungal activity. dovepress.com

Anticancer Agents: Many anticancer drugs are designed to be lipophilic to cross cell membranes and interact with intracellular targets. The this compound scaffold could be a starting point for the development of new cytotoxic agents.

Enzyme Inhibitors: The thiadiazole ring and its derivatives are known to inhibit various enzymes. The heptyl group could interact with hydrophobic pockets in enzyme active sites, leading to enhanced potency and selectivity.

Table 2: Comparison of Substituent Effects on the Biological Activity of 5-Substituted-1,3,4-thiadiazol-2-amines

| 5-Substituent | General Effect on Properties | Potential Impact on Biological Activity |

| Aryl | Aromatic interactions, potential for π-stacking | Can influence binding to aromatic residues in proteins |

| Heteroaryl | Additional hydrogen bonding sites, altered electronic properties | Can enhance target specificity and potency |

| Short Alkyl | Increased lipophilicity (minor) | Moderate improvement in membrane permeability |

| Heptyl (Long Alkyl) | Significantly increased lipophilicity | Enhanced membrane permeability, potential for hydrophobic interactions with targets |

Future Prospects for Ligand Design and Functional Material Development

The ability of the 1,3,4-thiadiazole ring to coordinate with metal ions opens up possibilities for the design of novel ligands and functional materials. mdpi.com The nitrogen and sulfur atoms of the thiadiazole ring can act as donor atoms for metal coordination.

The presence of the heptyl group in this compound could lead to the formation of metal complexes with interesting properties:

Catalysis: Metal complexes of thiadiazole ligands can be explored as catalysts in various organic reactions. The heptyl group could influence the solubility and stability of the catalyst.

Sensors: The coordination of metal ions can lead to changes in the optical or electronic properties of the thiadiazole ligand, which could be exploited for the development of chemical sensors. The lipophilic nature of the heptyl group might be useful for sensing in non-aqueous environments.

Functional Polymers: this compound can be incorporated into polymer chains as a functional monomer. The resulting polymers could have unique thermal, optical, or coordination properties.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-Heptyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of heptanoic acid derivatives with thiosemicarbazide under acidic or oxidative conditions. For example, POCl3 is used as a cyclizing agent in refluxing conditions (90°C, 3 hours), followed by pH adjustment to precipitate the product . Alternative routes use iodine in potassium iodide (KI) for oxidative cyclization of hydrazide intermediates, with concentrated sulfuric acid as a catalyst . Yield optimization requires careful control of stoichiometry (e.g., 1:5 molar ratio of acid to thiosemicarbazide) and purification via recrystallization from DMSO/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is pivotal for resolving bond lengths, dihedral angles (e.g., 18.2–30.3° between thiadiazole and substituent rings), and hydrogen-bonding networks . Complement with <sup>1</sup>H/<sup>13</sup>C NMR to confirm alkyl chain integration (e.g., heptyl group at C5) and FT-IR for N–H stretching (3100–3300 cm<sup>-1</sup>) .

Q. What safety protocols are essential when handling reagents like POCl3 or sulfuric acid in thiadiazole synthesis?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to POCl3’s corrosive and moisture-sensitive nature. Neutralize acidic waste with ammonia (pH 8–9) before disposal . For iodine-mediated reactions, ensure proper ventilation to avoid inhalation hazards .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the rational design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : DFT studies (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps), vibrational modes, and electrostatic potential maps. Compare computational results with SCXRD data to validate molecular geometry and intermolecular interactions (e.g., N–H···N hydrogen bonds) . Use Fukui indices to identify reactive sites for functionalization .

Q. How do reaction mechanisms differ when using Mn(II) catalysts versus triethylamine in thiadiazole functionalization?

- Methodological Answer : Mn(II) catalyzes C–S bond formation in arylthiol coupling reactions, as evidenced by kinetic studies showing accelerated thiomethylation at room temperature . In contrast, triethylamine facilitates nucleophilic substitution (e.g., chloroacetyl chloride cycloaddition) via deprotonation of amine intermediates . Mechanistic divergence is confirmed via <sup>13</sup>C isotopic labeling and LC-MS monitoring.

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of thiadiazol-2-amine derivatives?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). For example, discrepancies in IC50 values may arise from cell line specificity (e.g., HeLa vs. MCF-7) or solvent effects (DMSO concentration ≤0.1%). Replicate studies with purity-verified compounds (>95% by HPLC) .

Q. How do substituent position and steric effects influence the supramolecular packing of this compound in crystalline phases?

- Methodological Answer : SCXRD reveals that bulky heptyl chains induce non-planar conformations, reducing π-π stacking but enhancing van der Waals interactions. Compare with methyl or phenyl analogs: dihedral angles >30° in bulkier derivatives correlate with lower melting points and altered solubility profiles .

Experimental Design & Data Analysis

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Methodological Answer : Apply a 2<sup>3</sup> factorial design to test temperature (70–110°C), catalyst loading (0.5–2.0 eq), and reaction time (2–6 hours). Use ANOVA to identify significant factors: POCl3 concentration and reflux duration are critical for yield (p < 0.05). Response surface methodology (RSM) further refines optimal conditions .

Q. What analytical workflows integrate computational and experimental data to validate thiadiazole derivatives?

- Methodological Answer : Combine Gaussian-based DFT simulations (geometry optimization) with SCXRD and spectroscopic data. Use software like Mercury (Cambridge Crystallographic Database) to overlay experimental and theoretical structures, assessing RMSD values (<0.05 Å confirms accuracy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.